3-Hydroxynaphthalene-1-carbonitrile
Overview
Description
3-Hydroxynaphthalene-1-carbonitrile is an organic compound with the molecular formula C₁₁H₇NO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group at the third position and a nitrile group at the first position of the naphthalene ring.
Mechanism of Action
Target of Action
3-Hydroxynaphthalene-1-carbonitrile, also known as 1-Cyano-3-naphthol, is a derivative of naphthoquinone . Naphthoquinone derivatives have been found to exhibit anticancer and antibacterial potential . The primary targets of these compounds are the peptide methionine sulfoxide reductase msrA/msrB enzymes, which play a crucial role in the resistance of bacteria to oxidative stress .
Mode of Action
The compound interacts with its targets through a process of molecular docking . This interaction results in the inhibition of the target enzymes, thereby disrupting their normal function . In the case of the msrA/msrB enzymes, this disruption can lead to an increased susceptibility of the bacteria to oxidative stress .
Biochemical Pathways
Given its interaction with the msra/msrb enzymes, it can be inferred that the compound affects the oxidative stress response pathway in bacteria . This could potentially lead to downstream effects such as the disruption of bacterial growth and proliferation.
Result of Action
The primary result of the action of this compound is the inhibition of the msrA/msrB enzymes in bacteria . This leads to an increased susceptibility of the bacteria to oxidative stress, potentially disrupting their growth and proliferation . In the context of cancer treatment, naphthoquinone derivatives have been found to exhibit cytotoxic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of naphthalene in soil has been found to pose an eco-toxicological threat to soil organisms . Furthermore, the compound’s action may also be influenced by factors such as pH, temperature, and the presence of other chemical substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxynaphthalene-1-carbonitrile typically involves the nitration of naphthalene followed by a series of chemical transformations. One common method includes the following steps:
Nitration: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminonaphthalene.
Diazotization: The amino group is converted to a diazonium salt.
Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction to introduce the nitrile group, forming 1-cyanonaphthalene.
Hydroxylation: Finally, hydroxylation at the third position yields this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxynaphthalene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-Naphthaldehyde.
Reduction: 3-Hydroxy-1-naphthylamine.
Substitution: 3-Halogenated derivatives of naphthalene.
Scientific Research Applications
3-Hydroxynaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and dyes.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-Hydroxynaphthalene-2-carbonitrile
- 3-Hydroxynaphthalene-2-carbonitrile
- 1-Hydroxynaphthalene-4-carbonitrile
Comparison: 3-Hydroxynaphthalene-1-carbonitrile is unique due to the specific positioning of the hydroxyl and nitrile groups, which influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a distinct compound for various applications .
Properties
IUPAC Name |
3-hydroxynaphthalene-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-6,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOGGJDYHCNTIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633881 | |
Record name | 3-Hydroxynaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90633881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91059-46-0 | |
Record name | 3-Hydroxynaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90633881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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